molecular formula C6H13CuNO3 B13826594 Cupric triethanolamine CAS No. 21545-60-8

Cupric triethanolamine

Cat. No.: B13826594
CAS No.: 21545-60-8
M. Wt: 210.72 g/mol
InChI Key: HEUUEWZYZFBDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cupric triethanolamine is a chemical complex where copper ions are chelated by triethanolamine (TEA) ligands . This coordination enhances the solubility of copper in various solvents, particularly in aqueous environments, making it a valuable reagent in diverse research fields . In materials science, copper-triethanolamine complexes serve as key precursors in the sol-gel synthesis of metal oxide materials . Their susceptibility to hydrolysis makes them suitable for developing advanced materials, including high-TC superconducting copper oxides . The complex is typically tetrameric in the solid state but exists in a monomeric form in solution . A significant area of applied research involves its use as a post-emergent herbicide for managing algae and aquatic weeds . The complex functions by releasing copper ions that inhibit photosynthesis. These ions disrupt the electron transport chain within plant chloroplasts, halting energy production and leading to the target organism's death . The chelation with triethanolamine helps control the release of copper ions, which can reduce the risk of toxicity to non-target organisms, such as fish, in aquatic environments . Furthermore, complexes of Cu(II) with triethanolamine are widely utilized in aqueous precursor solutions for Copper-based catalysts, highlighting their importance in chemical synthesis and industrial processes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21545-60-8

Molecular Formula

C6H13CuNO3

Molecular Weight

210.72 g/mol

IUPAC Name

copper;2-[2-hydroxyethyl(2-oxidoethyl)amino]ethanolate

InChI

InChI=1S/C6H13NO3.Cu/c8-4-1-7(2-5-9)3-6-10;/h8H,1-6H2;/q-2;+2

InChI Key

HEUUEWZYZFBDIS-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CC[O-])CC[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Aqueous-Ethanolic Synthesis Using Copper(II) Perchlorate

One well-documented method involves reacting copper(II) perchlorate pentahydrate with triethanolamine in a mixed aqueous and ethanolic medium. The procedure is as follows:

  • Dissolve copper(II) perchlorate pentahydrate (0.55 mmol, 0.2037 g) in 200 mL of water.
  • Prepare a solution of triethanolamine (0.981 mmol, 0.1462 g) in 25 mL ethanol.
  • Add the triethanolamine solution to the copper solution with constant stirring.
  • Stir and heat the resulting suspension for 15 minutes.
  • Add 2,2 mmol (0.4009 g) of an additional ligand such as 1,2-di(4-pyridyl)ethylene dissolved in 25 mL ethanol (optional depending on target complex).
  • Reflux the mixture for 4 hours.
  • Filter the hot mixture and allow the filtrate to stand at room temperature to crystallize the product.

This method yields polymeric copper(II) complexes coordinated by triethanolamine and other ligands, with crystal structures confirmed by X-ray diffraction.

Room Temperature Synthesis in Methanol-Water Mixtures

Another approach involves isolating dinuclear (μ-hydroxo)-bridged triethanolamine copper(II) complexes by mixing copper salts and triethanolamine in a methanol-water solvent system (4:1 v/v):

  • Copper salts (such as copper(II) chlorides or benzoates) are dissolved in methanol-water.
  • Triethanolamine is added at room temperature.
  • The mixture is stirred and left to crystallize over days.
  • The resulting complexes are isolated and characterized.

This method produces stable dinuclear complexes with photo-Fenton catalytic properties and offers a mild, ambient temperature preparation route.

Avoidance of External Bases in Synthesis

In some lanthanide and copper triethanolamine complex syntheses, external bases (e.g., triethylamine, LiOH) are avoided to control the ligand deprotonation state and complex nuclearity. The use of singly deprotonated triethanolamine ligands is achieved by:

  • Mixing metal nitrate hydrates with triethanolamine in methanol without adding external bases.
  • Allowing the reaction to proceed at room temperature.
  • Crystallizing the complexes over several days.

This approach fine-tunes the coordination environment and leads to well-defined complexes with specific ligand protonation states.

Comparative Data Table of Preparation Methods

Preparation Method Copper Source Solvent System Temperature Reaction Time Key Notes Reference
Aqueous-Ethanolic with Cu(ClO4)2·5H2O Copper(II) perchlorate pentahydrate Water + Ethanol (mixed) Reflux (~78°C) 4 hours reflux + crystallization Polymer complex formation; requires reflux
Room Temperature Methanol-Water Synthesis Copper(II) benzoates/chlorides Methanol:Water (4:1 v/v) Room temperature Days (crystallization) Dinuclear (μ-hydroxo)-bridged complexes; mild conditions
Base-Free Methanol Synthesis Metal nitrates (e.g., Pr(NO3)3) Methanol Room temperature 2–5 days crystallization Controlled ligand deprotonation; no external base

Analytical and Structural Characterization Supporting Preparation

  • X-ray Crystallography: Used extensively to confirm the coordination environment of copper(II) with triethanolamine, revealing polymeric or dinuclear structures depending on conditions.
  • Spectroscopic Techniques: UV-visible, FT-IR, and diffuse reflectance spectroscopy confirm ligand coordination and complex formation.
  • Electrochemical Studies: Cyclic voltammetry characterizes redox properties, relevant for catalytic applications.
  • Theoretical Studies: Density Functional Theory (DFT) and molecular dynamics simulations support experimental findings on electronic structure and stability.

Summary of Research Findings

  • This compound complexes can be synthesized via multiple methods depending on desired structural features and applications.
  • Refluxing copper(II) perchlorate with triethanolamine in aqueous-ethanol solutions yields polymeric complexes with well-defined crystalline structures.
  • Room temperature synthesis in methanol-water mixtures produces dinuclear complexes with photo-Fenton catalytic activity, useful for organic dye degradation.
  • Avoidance of external bases during synthesis allows control over ligand protonation and complex nuclearity.
  • Comprehensive characterization by crystallography, spectroscopy, electrochemistry, and theoretical modeling confirms the coordination chemistry and functional properties of the complexes.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing cupric triethanolamine complexes, and how can their purity be verified?

  • Methodological Answer : this compound is typically synthesized via stoichiometric reactions between copper salts (e.g., CuSO₄·5H₂O) and triethanolamine (TEA) in aqueous or alcoholic media under controlled pH (8–10). Purity verification involves:

  • Spectroscopic Analysis : FTIR to confirm TEA coordination via shifts in N–H (~3350 cm⁻¹) and C–O (~1050 cm⁻¹) stretches .
  • XRD : To validate crystalline structure and compare with reference databases .
  • Elemental Analysis : Quantify Cu²⁺ content via atomic absorption spectroscopy (AAS) or ICP-MS .
    • Table : Common Synthesis Conditions
ParameterOptimal Range
pH8–10
Molar Ratio (Cu²⁺:TEA)1:2–1:3
SolventWater/Ethanol
Reaction Time2–4 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Detect d-d transitions of Cu²⁺ in octahedral geometry (λ ≈ 600–800 nm) .
  • FTIR : Monitor shifts in TEA’s hydroxyl (-OH) and amine (-NH) groups upon coordination .
  • EPR : Analyze Cu²⁺ electronic environment (g∥ ≈ 2.2–2.4, g⊥ ≈ 2.0) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (TEA’s pH 9–11 causes mild irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., NOₓ, CO) during heating .
  • Waste Management : Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How should researchers design experiments to investigate the catalytic mechanisms of this compound in oxidation reactions?

  • Methodological Answer :

  • Kinetic Studies : Vary substrate concentration, temperature, and pH to derive rate laws and activation energy (Arrhenius plots) .
  • Control Experiments : Use radical scavengers (e.g., TEMPO) to identify reactive oxygen species (ROS) involvement .
  • Spectroscopic Monitoring : In-situ UV-Vis or Raman to track intermediate species .
    • Key Variables :
  • Catalyst loading (0.1–1.0 mol%)
  • Oxidant type (H₂O₂, O₂)
  • Substrate selectivity (alcohols vs. alkenes)

Q. What strategies can be employed to resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Systematic pH Titration : Measure solubility and stability constants (log β) across pH 2–12 using potentiometry .
  • Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., ionic strength, temperature) to isolate variables .
  • Advanced Characterization : XAFS or XPS to probe structural changes at different pH levels .

Q. How can researchers optimize experimental parameters to enhance the reproducibility of this compound synthesis across different laboratories?

  • Methodological Answer :

  • Standardized Protocols : Publish detailed step-by-step procedures, including mixing rates and aging times .
  • Interlaboratory Studies : Collaborate to identify critical variables (e.g., water purity, Cu²⁺ source) .
  • Open Data Sharing : Provide raw spectroscopic and crystallographic data in supplementary materials .

Q. What methodological considerations are critical when studying the coordination chemistry of this compound with biomolecules?

  • Methodological Answer :

  • Competitive Binding Assays : Use EDTA or histidine to assess Cu²⁺-TEA binding strength vs. biomolecules .
  • Thermodynamic Measurements : Isothermal titration calorimetry (ITC) to quantify binding constants .
  • Biological Relevance : Test stability in simulated physiological conditions (pH 7.4, 37°C) .

Guidance for Rigorous Research Design

  • Research Question Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .
  • Data Contradiction Analysis : Use triangulation (multiple methods or data sources) to validate findings .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.